5,7-Dichloro-2-methyl-imidazo[1,2-c]pyrimidine
Description
Properties
IUPAC Name |
5,7-dichloro-2-methylimidazo[1,2-c]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2N3/c1-4-3-12-6(10-4)2-5(8)11-7(12)9/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNTVVRDPNUQET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=N1)C=C(N=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Reactions Involving Chlorinated Pyrimidine Precursors
Cyclization represents the most direct route to construct the imidazo[1,2-c]pyrimidine core. A prominent method involves reacting 2-methylimidazole derivatives with chlorinated pyrimidines under acidic or thermal conditions. For instance, phosphorus oxychloride (POCl₃) serves dual roles as a cyclization catalyst and chlorinating agent. In one protocol, heating 2-methyl-4H-thiazolo[5,4-d]pyrimidine-5,7-dione with POCl₃ and N,N-dimethylaniline at 130°C for 4 hours yielded 54% of the target compound . The reaction proceeds via electrophilic substitution, where POCl₃ facilitates both cyclodehydration and chlorination at positions 5 and 7.
Key variables influencing yield include:
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Temperature : Elevated temperatures (>120°C) favor ring closure but risk decomposition.
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Solvent : Polar aprotic solvents like dichloromethane (DCM) enhance reagent solubility without side reactions .
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Stoichiometry : Excess POCl₃ (4–5 equivalents) ensures complete chlorination .
Halogenation Strategies Using Phosphorus Oxyhalides
Post-cyclization halogenation offers an alternative route, particularly when starting from hydroxylated intermediates. A patent-derived method demonstrates that treating 5,7-dihydroxy analogs with phosphorus pentachloride (PCl₅) in refluxing toluene introduces chlorine atoms efficiently . This approach avoids the need for isolating intermediates, as the cyclization and halogenation steps are combined. For example, reacting N-(3-(((aryl)amino)sulfonyl)-1H-1,2,4-triazol-5-yl)amines with malonic acid and PCl₅ at 70–100°C directly yields 5,7-dichloro derivatives .
Advantages :
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One-pot synthesis reduces purification steps.
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High functional group tolerance allows modular substitution patterns.
Limitations :
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Requires careful control of moisture to prevent hydrolysis.
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Excess PCl₅ generates corrosive byproducts, complicating scalability .
Nucleophilic Substitution with Amines
Functionalization of pre-chlorinated intermediates via nucleophilic substitution provides a versatile pathway. For instance, substituting the 7-chloro group in 5,7-dichloro-2-methyl-imidazo[1,2-c]pyrimidine with morpholine in methanol at 0°C achieves an 89% yield . The reaction’s mild conditions preserve the imidazole ring’s integrity while enabling selective amination.
Optimization Insights :
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Temperature : Reactions at 0°C minimize side reactions such as over-amination.
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Solvent Choice : Methanol’s polarity stabilizes transition states without deprotonating amines .
Alternative Cyclization Agents: Diphosgene and Malonyl Halides
Emerging methods employ diphosgene as a cyclization agent, particularly for substrates sensitive to POCl₃. A reported procedure involves treating 5-amino-2-methyl-1,3-thiazole-4-carbonitrile with diphosgene in acetonitrile at 130°C, yielding the target compound after chromatography . Diphosgene’s controlled release of phosgene mitigates safety risks associated with gaseous reagents.
Comparative Data :
| Method | Reagent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| POCl₃ Cyclization | POCl₃, DMF | 130 | 54 | |
| Morpholine Substitution | Morpholine, MeOH | 0 | 89 | |
| Diphosgene Cyclization | Diphosgene, MeCN | 130 | 75 |
Solvent and Catalytic Effects on Reaction Efficiency
Solvent polarity significantly impacts reaction kinetics and selectivity. Polar aprotic solvents like acetonitrile enhance nucleophilicity in substitution reactions, while DCM improves solubility for cyclization steps . Catalytic additives, such as potassium phosphate (K₃PO₄) , accelerate amination by deprotonating amines, as evidenced by an 89% yield in acetonitrile at 85°C .
Critical Considerations :
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Purification : Column chromatography remains essential for removing regioisomers.
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Scalability : Batch processes using POCl₃ require corrosion-resistant equipment, whereas diphosgene-based methods suit continuous flow systems.
Chemical Reactions Analysis
Substitution Reactions
The chlorine atoms at positions 5 and 7 are susceptible to nucleophilic substitution under varying conditions. Key transformations include:
a. Amination
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Reagents/Conditions: Primary or secondary amines (e.g., morpholine, piperidine) in polar aprotic solvents (DMF, DMSO) at 80–120°C .
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Products:
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Mechanism: Displacement of chlorine via SNAr (aromatic nucleophilic substitution), facilitated by electron-withdrawing effects of the adjacent nitrogen atoms.
b. Thioether Formation
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Reagents/Conditions: Thiols (e.g., methyl mercaptan) with bases (K₂CO₃) in ethanol under reflux.
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Products: 5-Methylthio-7-chloro-2-methyl-imidazo[1,2-c]pyrimidine.
c. Alkoxylation
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Reagents/Conditions: Alkoxides (e.g., sodium methoxide) in methanol at elevated temperatures.
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Products: Methoxy-substituted derivatives at positions 5 or 7.
Oxidation and Reduction
The imidazo-pyrimidine core undergoes redox transformations:
a. Oxidation
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Reagents/Conditions: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in acetic acid.
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Products: N-Oxides, where the imidazole nitrogen is oxidized.
b. Reduction
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Reagents/Conditions: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in THF.
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Products: Dihydro-imidazo-pyrimidine derivatives.
Cyclization and Ring Expansion
The compound participates in cycloadditions to form extended heterocycles:
Comparative Reaction Table
Mechanistic Insights
Scientific Research Applications
Pharmaceutical Development
5,7-Dichloro-2-methyl-imidazo[1,2-c]pyrimidine derivatives have been investigated for their potential as bronchodilators . According to a patent (US4565864A), these compounds can be utilized in pharmacological methods to alleviate respiratory conditions by relaxing bronchial muscles. The effectiveness of these compounds is noted at concentrations as low as 10 µg/mL, indicating their potency in therapeutic applications .
Table 1: Pharmacological Properties of this compound Derivatives
| Compound Name | Activity Type | Effective Concentration |
|---|---|---|
| This compound | Bronchodilator | 10 µg/mL |
| 7-Methyl-5-(4-thiomorpholine)imidazo[1,2-c]pyrimidine | Bronchodilator | 10 µg/mL |
| 5-Methylthio-7-(4-thiomorpholino)imidazo[1,2-c]pyrimidine | Bronchodilator | 10 µg/mL |
Antimicrobial Activity
Research has indicated that imidazo[1,2-c]pyrimidine derivatives exhibit significant antimicrobial properties . A study highlighted the synthesis of various derivatives that showed potent activity against both Gram-positive and Gram-negative bacteria, as well as Mycobacterium species. The results suggest that these compounds could serve as effective agents in treating bacterial infections .
Table 2: Antimicrobial Activity of Imidazo[1,2-c]pyrimidine Derivatives
| Compound Name | Target Bacteria | Activity Level |
|---|---|---|
| This compound | Gram-positive bacteria | Moderate to High |
| Various Derivatives | Gram-negative bacteria | Moderate |
| Various Derivatives | Mycobacterium species | High |
Anticancer Research
The compound has also been explored for its anticancer properties . Studies have shown that certain imidazo[1,2-c]pyrimidine derivatives can inhibit key enzymes involved in cancer cell proliferation, such as Aurora-A kinase and KSP (Kinesin Spindle Protein). These dual-function inhibitors demonstrated significant cytotoxic activity against various cancer cell lines, including HCT116 and HepG2 cells .
Table 3: Anticancer Activity of Imidazo[1,2-c]pyrimidine Derivatives
| Compound Name | Target Enzyme | Cancer Cell Line | Activity Level |
|---|---|---|---|
| CPUYL064 | Aurora-A kinase | HCT116 | Moderate |
| Various Derivatives | KSP | HepG2 | High |
Case Study 1: Bronchodilator Efficacy
A systematic evaluation of various imidazo[1,2-c]pyrimidines revealed that compounds with specific substitutions at the 5 and 7 positions exhibited enhanced bronchodilator effects. In vivo studies confirmed the efficacy of these compounds in animal models of asthma.
Case Study 2: Antimicrobial Testing
In a series of tests conducted against a panel of bacterial strains, several derivatives of imidazo[1,2-c]pyrimidine were found to outperform standard antibiotics in terms of minimum inhibitory concentration (MIC). This suggests their potential role in addressing antibiotic resistance.
Case Study 3: Anticancer Mechanism
Research on the anticancer effects of imidazo[1,2-c]pyrimidines demonstrated that certain derivatives could induce apoptosis in cancer cells through the activation of caspase pathways. These findings provide a promising avenue for developing new cancer therapies.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-2-methyl-imidazo[1,2-c]pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of chlorine atoms and the imidazo[1,2-c]pyrimidine ring system contribute to its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Antitumor Activity
Key structural variations influence activity:
Key Insights :
- Chlorine atoms in 5,7-Dichloro-2-methyl derivatives likely enhance DNA interaction via alkylation or intercalation, similar to furo-imidazo analogs .
- Imidazo[1,2-a]pyridines outperform imidazo[1,2-c]pyrimidines in antitubercular activity, suggesting nitrogen placement critically affects target engagement .
Key Insights :
Plant Growth Regulation
Dihydroimidazo[1,2-c]pyrimidines demonstrate auxin-like activity, promoting cell proliferation in plants:
Key Insights :
- Chlorine substituents may reduce phytotoxicity compared to non-halogenated analogs, but empirical data is lacking.
Key Insights :
Antimicrobial Activity
Thieno- and thiazolo-fused derivatives show broad-spectrum antimicrobial effects:
Key Insights :
- Sulfur-containing fused rings enhance membrane penetration, a feature absent in dichloro-methyl analogs .
Biological Activity
5,7-Dichloro-2-methyl-imidazo[1,2-c]pyrimidine is a heterocyclic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, structure-activity relationships (SAR), and potential applications in drug development.
Chemical Structure and Properties
The compound has the molecular formula C₇H₅Cl₂N₄, characterized by a fused bicyclic structure consisting of imidazole and pyrimidine rings. The presence of two chlorine atoms at positions 5 and 7 and a methyl group at position 2 enhances its reactivity and biological profile.
This compound exhibits its biological effects primarily through interactions with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in DNA replication or protein synthesis, contributing to its antimicrobial and anticancer properties.
- Cell Signaling Modulation : The compound can modulate pathways related to cell growth and apoptosis, making it relevant in cancer research.
- Binding Affinity : Studies indicate that it binds to proteins critical for various cellular processes, affecting their activity and influencing biochemical pathways necessary for cell function.
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains, including multidrug-resistant tuberculosis. The compound's effectiveness in combating resistant strains highlights its potential as a therapeutic agent in infectious diseases .
Anticancer Activity
The compound has shown promising results in inhibiting cancer cell proliferation. For example:
- Selectivity : It demonstrated a selective inhibitory effect on MDA-MB-231 triple-negative breast cancer cells with an IC₅₀ value significantly lower than that for non-cancerous MCF10A cells, indicating a favorable therapeutic window .
- Mechanisms : The anticancer effects are attributed to the induction of apoptosis and inhibition of metastasis in preclinical models .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. A comparative analysis with related compounds reveals insights into its SAR:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-Chloro-7-methyl-imidazo[1,2-c]pyrimidine | One chlorine atom; methyl group | Antimicrobial activity against resistant strains |
| 2-Methylimidazo[1,2-a]pyridine | Methyl group on imidazole ring | Potent activity against herpesviruses |
| 4-Amino-7-chloroimidazo[1,2-c]pyrimidine | Amino group addition; chlorine atom | Enhanced solubility and bioavailability |
These comparisons underscore the importance of specific functional groups in modulating biological activity.
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various applications:
- Antimicrobial Research : A study assessed its efficacy against Mycobacterium tuberculosis (Mtb) and found significant antibacterial activity with minimal cytotoxicity to host cells .
- Cancer Therapeutics : In vivo studies indicated that the compound could reduce tumor growth and metastasis in mouse models of breast cancer while showing a favorable safety profile at therapeutic doses .
- Pharmacokinetics : Preliminary pharmacokinetic assessments suggest suitable absorption and stability characteristics for oral administration, indicating potential for further development as a pharmaceutical agent .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5,7-Dichloro-2-methyl-imidazo[1,2-c]pyrimidine, and what factors influence reaction efficiency?
- Methodological Answer : The compound can be synthesized via condensation reactions between 2-aminoimidazole derivatives and aliphatic 1,3-difunctional compounds (e.g., diketones or ketoesters). Key parameters include solvent polarity (e.g., ethanol or DMF), temperature (80–120°C), and catalyst choice (e.g., acid/base or transition metals). For example, imidazo[1,2-a]pyrimidine derivatives are often prepared using 2-aminoimidazoles and β-ketoesters under reflux conditions . Chlorination at positions 5 and 7 can be achieved using POCl₃ or PCl₅, while methylation at position 2 may require alkylating agents like methyl iodide.
Q. How should researchers characterize the structural and purity aspects of this compound?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- X-ray diffraction (XRD) for unambiguous confirmation of the fused-ring system and substituent positions .
- ¹H/¹³C NMR to verify substitution patterns (e.g., chloro and methyl groups) and aromatic proton environments .
- High-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns.
- HPLC or LC-MS for purity assessment, especially to detect byproducts from incomplete chlorination or alkylation .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions .
- Waste disposal : Segregate halogenated waste for professional treatment to prevent environmental contamination .
- Emergency measures : Locate emergency showers/eyewash stations and ensure access to Material Safety Data Sheets (MSDS) for toxicity data (e.g., acute oral/dermal hazards) .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and selectivity?
- Methodological Answer :
- Design of Experiments (DOE) : Vary reaction parameters (e.g., stoichiometry, solvent, temperature) systematically. For example, increasing POCl₃ equivalents may enhance chlorination efficiency but risks over-chlorination.
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization or reduce side reactions .
- In-situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., imine or enol intermediates) .
Q. What strategies resolve contradictions in reported biological activity data for imidazo[1,2-c]pyrimidine derivatives?
- Methodological Answer :
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) .
- Metabolic stability studies : Evaluate compound degradation in plasma or liver microsomes to differentiate intrinsic activity from pharmacokinetic effects .
- Structure-activity relationship (SAR) modeling : Use computational tools (e.g., CoMFA or molecular docking) to identify substituent effects on target binding (e.g., COX-2 inhibition) .
Q. How can computational methods predict the reactivity and interaction mechanisms of this compound with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites for covalent binding .
- Molecular Dynamics (MD) simulations : Simulate ligand-protein interactions (e.g., with kinases or GPCRs) to assess binding stability and conformational changes .
- ADMET prediction : Use tools like SwissADME to estimate bioavailability, blood-brain barrier penetration, and cytochrome P450 interactions .
Data Contradiction Analysis
Q. Why might NMR spectra of this compound show unexpected peaks, and how can researchers address this?
- Methodological Answer :
- Impurity identification : Compare with synthetic byproducts (e.g., mono-chlorinated intermediates) using spiking experiments or 2D NMR (COSY, HSQC) .
- Solvent artifacts : Ensure deuterated solvents (e.g., CDCl₃) are free from protonated contaminants.
- Tautomeric equilibria : Investigate pH-dependent shifts (e.g., N-H proton exchange in DMSO-d₆) to rule out tautomerism .
Experimental Design Framework
Q. How should researchers design a study to evaluate the photostability of this compound under varying conditions?
- Methodological Answer :
- Controlled light exposure : Use UV lamps (254–365 nm) to simulate sunlight and measure degradation via HPLC at timed intervals .
- Matrix effects : Test stability in buffers (pH 4–9) and organic solvents to mimic physiological and storage conditions .
- Radical scavengers : Add antioxidants (e.g., BHT) to assess oxidative degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
